1-(furan-2-yl)-N-(2-propoxybenzyl)methanamine
Description
Significance of Furan (B31954) and Benzylamine (B48309) Scaffolds in Modern Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds. acs.orgutripoli.edu.lyijabbr.com Its presence is noted in numerous natural products and synthetic molecules, contributing to a wide spectrum of pharmacological activities. utripoli.edu.ly The furan moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and the elicitation of a biological response. orientjchem.org Furan derivatives have demonstrated a remarkable range of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.com
Similarly, the benzylamine scaffold is a fundamental structural motif in medicinal chemistry. Benzylamine and its derivatives are integral components of many pharmaceuticals and bioactive molecules. The aromatic nature of the benzyl (B1604629) group allows for diverse substitutions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific biological targets. This versatility has led to the incorporation of the benzylamine scaffold in drugs with a wide array of therapeutic uses.
The combination of these two scaffolds in N-substituted furan-2-ylmethanamine derivatives creates a molecular framework with significant potential for diverse biological activities. The furan ring provides a versatile heterocyclic core, while the substituted benzylamine portion allows for systematic modifications to explore structure-activity relationships (SAR).
Overview of Related Amine-Containing Compounds with Reported Biological Activities
The broader class of amine-containing heterocyclic compounds is rich with examples of molecules possessing significant biological activities. The nitrogen atom in these compounds can act as a hydrogen bond acceptor or donor and can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and binding to target proteins.
Numerous furan-containing compounds with amine functionalities have been investigated for their therapeutic potential. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and screened for their antibacterial and antimycobacterial activities. acs.org Some of these compounds exhibited moderate to weak antimicrobial properties. acs.org In another study, a series of 2-arylbenzofuran derivatives were synthesized and evaluated as potential agents for Alzheimer's disease, demonstrating good dual cholinesterase and β-secretase inhibitory activity. nih.gov
The following interactive table provides a summary of the reported biological activities of various N-substituted furan-2-ylmethanamine derivatives and related compounds, illustrating the diverse pharmacological potential within this chemical class.
| Compound Name | Structure | Biological Activity | Reference |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | utripoli.edu.ly | |
| N-((furan-2- ylmethyl)carbamoyl)benzamide | Antibacterial | ijabbr.com | |
| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine | ST2 inhibitor | nih.gov | |
| 2-(4-methoxyphenyl)-1-((5-(3-nitrophenyl)furan-2-yl)methyl) pyrrolidine | ST2 inhibitor | nih.gov | |
| N-(furan-2-ylmethyl)-1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-amine | Antimicrobial | acs.org |
Research Rationale and Scope for 1-(Furan-2-yl)-N-(2-propoxybenzyl)methanamine and its Analogs
The core structure combines the furan-2-ylmethanamine unit with a 2-propoxybenzyl substituent on the nitrogen atom. The furan moiety, as previously discussed, is a well-established pharmacophore. The N-benzyl group is also a common feature in bioactive compounds, and substitutions on the phenyl ring play a crucial role in modulating activity. The presence of a propoxy group at the ortho position of the benzyl ring introduces a specific lipophilic and steric profile that could influence the compound's interaction with biological targets.
The exploration of analogs of this compound would likely involve systematic modifications to several key positions:
Substitution on the furan ring: Introducing various substituents at the 3, 4, or 5-positions of the furan ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced activity or selectivity.
Alteration of the benzyl substituent: Varying the position and nature of the alkoxy group (e.g., methoxy, ethoxy) on the benzyl ring, or introducing other functional groups (e.g., halogens, alkyl groups), would allow for a detailed investigation of the structure-activity relationship.
Modification of the amine linker: Although less common, alterations to the methylene (B1212753) linker between the furan ring and the nitrogen atom could also be explored to assess the impact on conformational flexibility and biological activity.
The research scope for this class of compounds would likely encompass a broad range of biological screenings, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neurological assays, given the diverse activities observed for related furan and benzylamine derivatives. The primary goal of such research would be to identify novel lead compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic development.
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-propoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14/h3-8,10,16H,2,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWODWDPBXMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 1 Furan 2 Yl N 2 Propoxybenzyl Methanamine Derivatives
Strategic Retrosynthesis of the 1-(Furan-2-yl)-N-(2-propoxybenzyl)methanamine Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the carbon-nitrogen bonds of the secondary amine.
Two primary retrosynthetic pathways can be envisioned:
Pathway A (Reductive Amination Approach): This is the most direct and convergent approach. Disconnection of the N-benzyl C-N bond leads to furan-2-ylmethanamine and 2-propoxybenzaldehyde (B1295663). Alternatively, disconnection of the N-furfuryl C-N bond leads to 2-propoxybenzylamine and furan-2-carbaldehyde (furfural). Both routes converge on a reductive amination strategy, where an aldehyde is condensed with a primary amine to form an intermediate imine, which is then reduced to the target secondary amine. masterorganicchemistry.com
Pathway B (Alkylation Approach): This pathway involves the disconnection of one of the C-N bonds to suggest an SN2 reaction. This leads to either furan-2-ylmethanamine and a 2-propoxybenzyl halide (e.g., bromide or chloride) or 2-propoxybenzylamine and a furan-2-ylmethyl halide. While feasible, this approach can be complicated by over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine. libretexts.orgmasterorganicchemistry.com
The precursors, furan-2-carbaldehyde and furan-2-ylmethanamine, are readily available, often derived from biomass. nih.govresearchgate.net The 2-propoxybenzyl moiety can be synthesized from 2-hydroxybenzaldehyde (salicylaldehyde) via a Williamson ether synthesis.
Established Synthetic Routes to Furan-2-ylmethanamine Core Structures
The furan-2-ylmethanamine core is a crucial building block. Its synthesis and derivatization are well-established in organic chemistry.
Reductive amination is a highly effective and widely used method for forming C-N bonds in a controlled manner, avoiding the issue of multiple alkylations. masterorganicchemistry.com This strategy is central to synthesizing the target molecule. The process typically involves two steps: the formation of an imine from a primary amine and a carbonyl compound, followed by the reduction of the imine to a secondary amine.
The reaction can be performed in a one-pot procedure by choosing a reducing agent that selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over metal catalysts like Palladium on carbon (Pd/C) or using copper-based catalysts is also an effective, environmentally friendly approach. nih.govscispace.com
For the synthesis of the this compound skeleton, one could react furan-2-carbaldehyde with 2-propoxybenzylamine or, conversely, 2-propoxybenzaldehyde with furan-2-ylmethanamine. The in situ formed imine is then reduced to yield the final product. Studies on the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic aldehyde, have shown excellent yields using various primary amines and catalytic systems, demonstrating the robustness of this method. nih.govresearchgate.netscispace.com
| Precursors | Reducing Agent/Catalyst | Conditions | Outcome | Reference |
| Furanic Aldehyde + Primary Amine | CuAlOx | Hydrogen flow, Methanol | Good to excellent yields of N-substituted furfurylamines | nih.govresearchgate.net |
| Aldehyde + Amine | NaBH₃CN | Mild, one-pot | Selective reduction of imine to amine | masterorganicchemistry.com |
| HMF + Aniline | 1% Pd/C | Hydrogen pressure | Excellent activity and selectivity to secondary amine | scispace.com |
The furan (B31954) ring can be functionalized through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and alkylation. youtube.com
Acylation: Friedel-Crafts acylation involves reacting furan with an acylating agent, such as an acyl halide or anhydride (B1165640) (e.g., acetic anhydride), in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a heterogeneous acid catalyst. google.comresearchgate.net This introduces an acyl group, typically at the 2-position of the furan ring. The resulting 2-acylfuran can then be converted into the desired amine functionality through subsequent reactions, such as reductive amination of the ketone.
Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the furan ring using an alkyl halide and a Lewis acid catalyst. youtube.com However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements, making it less controlled than acylation. youtube.com Direct alkylation of amines with alkyl halides is also a possible route but is difficult to control and often leads to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comtminehan.com
Introduction of Substituted Benzyl (B1604629) Moieties: Approaches for 2-Propoxybenzyl Incorporation
The 2-propoxybenzyl group can be introduced using two main strategies, corresponding to the retrosynthetic pathways discussed earlier.
Using 2-Propoxybenzaldehyde in Reductive Amination: This is the preferred method. The required aldehyde can be prepared from commercially available 2-hydroxybenzaldehyde (salicylaldehyde). A standard Williamson ether synthesis, reacting salicylaldehyde (B1680747) with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate (K₂CO₃), affords 2-propoxybenzaldehyde in good yield. nih.gov This aldehyde is then used in the reductive amination reaction with furan-2-ylmethanamine.
Using 2-Propoxybenzyl Halide in Alkylation: This approach involves the alkylation of furan-2-ylmethanamine with a 2-propoxybenzyl halide. The halide can be synthesized from 2-propoxybenzyl alcohol (obtained by reduction of 2-propoxybenzaldehyde) using reagents like PBr₃ or SOCl₂. However, as noted, this direct alkylation of the amine can lead to poor selectivity and the formation of byproducts. masterorganicchemistry.com
Advanced Synthetic Methodologies Applicable to Amine Compound Libraries
Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. Advanced methodologies like multicomponent reactions are well-suited for creating libraries of complex amines.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net MCRs are highly efficient and convergent, making them ideal for generating libraries of structurally diverse compounds for drug discovery. researchgate.net
Several MCRs can be adapted for the synthesis of secondary amines like this compound.
The Petasis Reaction (Boronic Acid Mannich Reaction): This three-component reaction involves the coupling of an aldehyde, an amine, and a boronic acid. nih.gov A potential route to the target molecule could involve the reaction of furan-2-carbaldehyde, an ammonia (B1221849) equivalent, and a suitable 2-propoxybenzylboronic acid derivative.
The Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most versatile MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov While the direct product is not a simple secondary amine, the Ugi adduct can be chemically modified in subsequent steps to access a wider range of amine derivatives.
Mannich-type Reactions: Efficient three-component Mannich reactions can be employed to condense an aldehyde, an amine, and an organozinc reagent to afford a large variety of substituted amines. atlanchimpharma.com This provides a flexible route for introducing diverse substituents onto the amine scaffold.
These advanced methods offer streamlined access to complex amine structures, reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses. rsc.org
Principles of Green Chemistry in Amine Synthesis
The synthesis of amines, fundamental building blocks in the chemical industry, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. rsc.orgbenthamscience.com Traditional methods for amine synthesis, such as the Gabriel synthesis or reactions involving alkyl halides, often suffer from poor atom economy, the use of hazardous reagents, and the generation of significant waste. rsc.org In contrast, green methodologies prioritize waste prevention, atom economy, the use of less hazardous chemical syntheses, and the utilization of renewable feedstocks. rsc.orgrsc.org
A cornerstone of green amine synthesis is catalytic reductive amination . This method converts a carbonyl group and an amine into a more complex amine via an imine intermediate, often in a one-pot reaction which reduces the need for intermediate purification steps and minimizes waste. frontiersin.orgwikipedia.orgjocpr.com The process is considered green due to its high selectivity and the ability to operate under mild conditions. wikipedia.org Catalysts for this reaction are diverse, ranging from noble metals like palladium and platinum to more abundant and less toxic metals such as copper and nickel, which facilitate the reaction with high efficiency. frontiersin.orgjocpr.comresearchgate.net The use of hydrogen gas or formic acid as a reducing agent in these reactions is preferable to metal hydrides, which generate stoichiometric waste. jocpr.com
Biocatalysis has emerged as a powerful green tool for amine synthesis, offering high enantioselectivity for producing chiral amines, which is crucial in the pharmaceutical industry. frontiersin.orgbohrium.comresearchgate.net Enzymes such as transaminases (TAs), imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are employed to catalyze amination reactions with high specificity and under mild, aqueous conditions. acs.orgnih.govrsc.org Enzymatic reductive amination can efficiently convert ketones into chiral amines with high optical purity, and advancements in protein engineering are continually expanding the substrate scope and stability of these biocatalysts. nih.gov
The "hydrogen borrowing" strategy is another innovative green approach. This process involves the metal-catalyzed dehydrogenation of an alcohol to form a carbonyl intermediate, which then reacts with an amine to form an imine. rsc.org The metal hydride species generated in the initial step then reduces the imine to the final amine product, regenerating the catalyst. This method is highly atom-economical as water is the only byproduct. rsc.org
Furthermore, the use of renewable resources is a key aspect of green chemistry in this context. rsc.orgrsc.org For a molecule like this compound, the furan moiety can be derived from biomass sources like hemicellulose, positioning it as a bio-based chemical. Similarly, amino acids can serve as renewable starting materials for the synthesis of primary amines through catalytic processes. chemistryviews.org Electrocatalytic methods, which use electricity to drive the reaction and water as a hydrogen source, also represent a promising sustainable pathway for amine synthesis from biogenic feedstocks. rsc.org
The following table summarizes key green chemistry principles and their application in amine synthesis:
| Green Chemistry Principle | Application in Amine Synthesis | Research Findings |
| Waste Prevention & Atom Economy | One-pot reactions like catalytic reductive amination and "hydrogen borrowing" methodologies are employed. rsc.orgfrontiersin.orgwikipedia.org | These methods combine multiple synthetic steps without isolating intermediates, significantly reducing solvent use and purification waste. They maximize the incorporation of reactant atoms into the final product. rsc.orgwikipedia.org |
| Less Hazardous Chemical Synthesis | Use of biocatalysts (enzymes) and non-noble metal catalysts (e.g., copper, iron) is prioritized. researchgate.netbohrium.comresearchgate.net | Enzymes operate under mild, aqueous conditions, avoiding harsh reagents. Earth-abundant metal catalysts are less toxic than their noble metal counterparts. researchgate.netbohrium.com |
| Use of Renewable Feedstocks | Starting materials are derived from biomass, such as furan from agricultural waste or amines from amino acids. rsc.orgchemistryviews.org | This reduces reliance on petrochemicals and promotes a circular economy. Furan is a key platform chemical derivable from lignocellulosic biomass. rsc.org |
| Catalysis | Catalytic reductive amination using heterogeneous or homogeneous catalysts, and enzymatic catalysis are key strategies. frontiersin.orgjocpr.comrsc.org | Catalytic approaches are superior to stoichiometric reagents, reducing waste and allowing for catalyst recycling and reuse, thereby increasing process efficiency. jocpr.comresearchgate.net |
Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation
The definitive structural elucidation of this compound requires a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and molecular weight, confirming its identity and purity.
Spectroscopic Techniques are indispensable for determining the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.
¹H NMR : The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the furan and benzene (B151609) rings would appear in the downfield region (~6-8 ppm). The methylene (B1212753) protons of the benzyl group and the methanamine bridge, as well as the protons of the propoxy group, would exhibit characteristic chemical shifts and coupling patterns, confirming their connectivity. The N-H proton of the secondary amine may appear as a broad signal. libretexts.org
¹³C NMR : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons of the aromatic rings would resonate at lower field (~110-160 ppm), while the aliphatic carbons of the propoxy group and the methylene bridges would appear at higher field. researchgate.netacs.org The specific chemical shifts help to confirm the substitution pattern on both aromatic rings. researchgate.net
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides information about its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular ion peak corresponding to its molecular formula (C₁₅H₁₉NO₂). The fragmentation pattern, showing characteristic losses of fragments like the furan ring, the benzyl group, or the propoxy chain, would further support the proposed structure. researchgate.netscilit.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include:
An N-H stretching vibration for the secondary amine, typically appearing as a single, sharp peak in the 3300-3500 cm⁻¹ region. libretexts.orglibretexts.org
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. libretexts.org
C=C stretching absorptions for the aromatic furan and benzene rings.
A strong C-O stretching band for the ether linkage of the propoxy group. acs.org
C-N stretching absorptions for the amine group. libretexts.orglibretexts.org
The table below outlines the expected spectroscopic data for the structural confirmation of the target compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons (furan and benzene rings), methylene protons (CH₂-N and benzyl CH₂), propoxy group protons (O-CH₂, CH₂, CH₃), and a secondary amine proton (N-H). libretexts.org |
| ¹³C NMR | Resonances for aromatic carbons (furan and benzene), aliphatic carbons of the propoxy group, and methylene bridge carbons. acs.orgresearchgate.net |
| Mass Spec (MS) | Molecular ion peak confirming the molecular weight. Fragmentation patterns corresponding to the loss of key structural motifs. scilit.com |
| Infrared (IR) | Characteristic absorption bands for N-H (secondary amine), C-O (ether), aromatic C=C, and aliphatic/aromatic C-H bonds. libretexts.orglibretexts.org |
Chromatographic Techniques are essential for assessing the purity of the synthesized compound and for its isolation.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of non-volatile organic compounds. Using a suitable stationary phase (like C18) and mobile phase, a single sharp peak would indicate a pure sample. helsinki.fisielc.com
Gas Chromatography (GC) : GC can be used for purity analysis, especially when coupled with a mass spectrometer (GC-MS). bre.comccsknowledge.com GC-MS provides both the retention time (a measure of purity) and the mass spectrum (for structural confirmation) of the compound. scilit.com
By correlating the data from these complementary analytical techniques, the precise structure and purity of this compound can be unequivocally confirmed.
Molecular Design and Structure Activity Relationship Sar Studies of 1 Furan 2 Yl N 2 Propoxybenzyl Methanamine Analogs
Fundamental Principles of Structure-Activity Relationships in Drug Design
The exploration of the Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug design. patsnap.com It investigates the link between the chemical structure of a molecule and its resulting biological activity. pharmacologymentor.com The core principle of SAR is that the pharmacological effect of a compound is directly dependent on its three-dimensional structure, including the arrangement of atoms and functional groups. ug.edu.geoncodesign-services.com Consequently, even minor modifications to a molecule's structure can lead to significant changes in its biological effects, such as potency, selectivity, metabolic stability, and toxicity. oncodesign-services.com
The analysis of SAR allows medicinal chemists to identify the specific chemical moieties, known as pharmacophores, that are essential for a compound's interaction with its biological target, such as an enzyme or receptor. pharmacologymentor.com By understanding which parts of the molecule are responsible for its activity, researchers can systematically synthesize new analogs with altered structures to achieve improved therapeutic outcomes. ug.edu.gedrugdesign.org This process of molecular modification aims to enhance the desired biological activity, increase selectivity for the target to minimize off-target effects, and reduce potential side effects. patsnap.compharmacologymentor.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a crucial component of ligand-based drug design, an approach that is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.govdergipark.org.tr This methodology relies on the principle that a set of molecules binding to the same receptor must share common structural and chemical features responsible for their activity. researchgate.net A pharmacophore is defined as the specific spatial arrangement of these essential features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups—that are necessary for molecular recognition at the receptor's binding site. researchgate.net
The process of ligand-based pharmacophore modeling begins with the selection of a "training set," which consists of a group of molecules known to be active against the target of interest. nih.gov The three-dimensional structures and various conformations of these ligands are then generated and superimposed to identify the common features and their geometric relationships. nih.gov The resulting hypothesis, or pharmacophore model, serves as a 3D query to search large chemical databases for novel compounds that possess the required features in the correct orientation, a process known as virtual screening. dergipark.org.tr
This approach is instrumental in identifying new chemical scaffolds that may exhibit the desired biological activity. dergipark.org.tr Once a pharmacophore model is developed and validated, it can guide the optimization of lead compounds by ensuring that proposed structural modifications retain the key interacting moieties. nih.gov By integrating information from a set of active molecules, pharmacophore-based strategies accelerate the drug discovery process by focusing on compounds with a higher probability of being biologically active. researchgate.net
Rational Design Strategies for Optimizing the Biological Activity of 1-(furan-2-yl)-N-(2-propoxybenzyl)methanamine Derivatives
The biological potency of derivatives can be significantly altered by introducing different substituents at various positions on the furan (B31954) and benzyl (B1604629) rings. utripoli.edu.ly SAR studies on furan-containing compounds have shown that substitutions at the 2- and 5-positions of the furan ring are particularly important for modulating activity. orientjchem.org
Furan Ring Modifications: Introducing small electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, methoxy) at the 5-position of the furan ring can influence the electronic properties of the entire molecule, potentially affecting its binding affinity. orientjchem.org For instance, electron-withdrawing groups have been shown to enhance the antibacterial or anticancer activity of some furan derivatives. orientjchem.org
Benzyl Ring Modifications: The 2-propoxy group on the benzyl ring is a key feature that can be modified to explore its impact on lipophilicity and steric interactions within the receptor's binding pocket. Altering the alkyl chain length (e.g., ethoxy, butoxy), introducing branching (e.g., isopropoxy), or replacing it with other functional groups (e.g., halogens, trifluoromethyl) at different positions (3-, 4-, or 5-) would systematically probe the available space and nature of the binding site.
Amine Linker Modifications: The secondary amine linker provides flexibility but can also be a point for modification. N-methylation or N-ethylation could influence the compound's basicity and steric profile, potentially altering its interaction with key residues in the target protein.
The following interactive table illustrates a hypothetical SAR study for this class of compounds, demonstrating how systematic structural modifications could influence biological potency, represented by the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R1 (Furan C5-position) | R2 (Benzyl Ring) | IC₅₀ (µM) |
| Parent | -H | 2-propoxy | 15.2 |
| 1a | -NO₂ | 2-propoxy | 8.5 |
| 1b | -CH₃ | 2-propoxy | 12.1 |
| 2a | -H | 2-ethoxy | 18.9 |
| 2b | -H | 2-butoxy | 10.4 |
| 3a | -H | 4-chloro, 2-propoxy | 7.3 |
| 3b | -H | 4-fluoro, 2-propoxy | 9.8 |
| 4a | -NO₂ | 4-chloro, 2-propoxy | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of SAR for furan and benzylamine (B48309) derivatives.
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. mdpi.com The interaction between a ligand and its receptor is a dynamic process that can be governed by either "conformational selection," where the ligand binds to a pre-existing active conformation of the receptor, or "induced fit," where the binding of the ligand causes a conformational change in the receptor. acs.orgpsu.edu
This compound possesses significant conformational flexibility due to several rotatable bonds, particularly around the central methylene (B1212753) amine linker and the propoxy side chain. The molecule can adopt numerous low-energy conformations, but only a specific "bioactive conformation" will fit optimally into the receptor's binding site to elicit a biological response.
Quantitative and Three-Dimensional Structure-Activity Relationship (QSAR/3D-QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies provide a powerful computational approach to formalize the connection between chemical structure and biological activity using mathematical models. pharmacologymentor.com The fundamental principle is that variations in the biological activities of a series of compounds are directly related to differences in their structural and physicochemical properties. nih.gov These models are essential for predicting the activity of new chemical entities, thereby reducing the number of compounds that need to be synthesized and tested. nih.gov
Classical 2D-QSAR studies correlate biological activity with molecular descriptors that can be calculated from the 2D structure. These descriptors fall into several categories:
Electronic Descriptors: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents.
Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies a molecule's lipophilicity.
Steric Descriptors: Including molar refractivity (MR) and Taft steric parameters, which relate to the volume and shape of the molecule or its substituents.
Three-dimensional QSAR (3D-QSAR) represents a significant advancement by considering the 3D properties of molecules. neovarsity.org Unlike 2D-QSAR, 3D-QSAR methods require the alignment of all molecules in a dataset according to a common structural feature or pharmacophore. nih.gov A popular 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). In CoMFA, each aligned molecule is placed in a 3D grid, and the steric and electrostatic fields it generates are calculated at each grid point. rutgers.edu Statistical methods, most commonly Partial Least Squares (PLS), are then used to create a mathematical equation that correlates the variations in these field values with the observed biological activities. nih.gov
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. neovarsity.org For instance, a map might show that a bulky, sterically favorable group is preferred in one region, while an electropositive group is favored in another. These visual insights are extremely valuable for medicinal chemists, providing a rational basis for designing new analogs of compounds like this compound with potentially greater potency. nih.gov
The following table summarizes common descriptors used in QSAR and 3D-QSAR studies.
| Methodology | Descriptor Type | Example Descriptors | Information Provided |
| 2D-QSAR | Hydrophobic | LogP, clogP | Lipophilicity, membrane permeability |
| Electronic | Hammett constants (σ), pKa | Electron distribution, ionization state | |
| Steric | Molar Refractivity (MR), Taft (Es) | Molecular volume and shape | |
| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching | |
| 3D-QSAR | Steric Fields | Lennard-Jones potential | van der Waals interactions, shape |
| Electrostatic Fields | Coulombic potential | Electrostatic interactions, charge distribution | |
| Other Fields | H-bond, Hydrophobic fields | Specific ligand-receptor interactions |
Preclinical Pharmacological and Biological Activity Assessment of 1 Furan 2 Yl N 2 Propoxybenzyl Methanamine Analogs
In Vitro Biological Activity Screening Assays
In vitro screening assays are fundamental to early-stage drug development, enabling the high-throughput evaluation of a compound's biological activity in a controlled, non-living system. These assays are designed to identify and characterize the interaction of chemical compounds with specific molecular targets or cellular pathways.
Cell-based functional assays are indispensable for understanding how a compound affects cellular processes. These assays utilize living cells to measure responses downstream of a specific molecular target, such as receptor activation or pathway modulation.
One example involves the use of Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress a specific target receptor. For instance, in the study of furan-based inhibitors of the Stimulation-2 (ST2) receptor, a member of the interleukin-1 receptor family, a HEK-Blue™ assay was employed. nih.gov In this system, the binding of the ligand IL-33 to the ST2 receptor initiates a signaling cascade that activates the transcription factor NF-κB. The assay readout is the level of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB-inducible promoter. nih.gov This allows for the quantification of receptor inhibition by test compounds, typically expressed as an IC50 value, which is the concentration of an inhibitor required to reduce the response by 50%.
Another common cell-based assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production, a key second messenger. This is particularly useful for studying G protein-coupled receptors (GPCRs) that couple to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase. nih.govnih.gov For example, the potency of GPR88 receptor agonists is often determined by their ability to inhibit cAMP production in cells overexpressing the receptor. medchemexpress.com The results are typically reported as EC50 values, representing the concentration of an agonist that produces 50% of the maximal response.
Table 1: Cell-Based Functional Assay Data for Selected Furan-Based Compounds
| Compound Class | Assay Type | Target | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| Furanylmethyl-pyrrolidine Analog | HEK-Blue™ Reporter Assay | ST2/IL-33 Pathway | HEK293 | IC50 | < 6 μM | nih.gov |
| GPR88 Agonist Analog (2-PCCA) | cAMP Inhibition | GPR88 | HEK293 | EC50 | 116 nM | medchemexpress.com |
| GPR88 Agonist Analog (RTI-13951-33) | cAMP Inhibition | GPR88 | - | EC50 | 25 nM | medchemexpress.com |
Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. These assays are crucial in the development of drugs targeting enzymatic pathways.
Analogs containing a furan (B31954) moiety have been evaluated for their inhibitory effects on various enzymes. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) and its derivatives have been assessed as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.gov The inhibitory profile of these compounds is typically evaluated using fluorimetric methods, where enzyme activity is monitored by the fluorescence generated from a reaction involving a specific substrate like Amplex® Red. nih.gov The potency of the inhibitors is quantified by their IC50 values. nih.gov
Similarly, furan chalcone derivatives have been investigated as inhibitors of the urease enzyme. semanticscholar.org The most potent compounds in one study, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, showed greater urease inhibition than the reference drug thiourea. semanticscholar.org
Table 2: Enzyme Inhibition Data for Furan Analogs
| Compound | Target Enzyme | Assay Method | Parameter | Value | Reference |
|---|---|---|---|---|---|
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | MAO-A / MAO-B | Fluorimetric | IC50 | Not specified | nih.gov |
| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | Spectrophotometric | IC50 | 16.13 ± 2.45 µM | semanticscholar.org |
| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | Spectrophotometric | IC50 | 18.75 ± 0.85 µM | semanticscholar.org |
| Thiourea (Reference) | Urease | Spectrophotometric | IC50 | 21.25 ± 0.15 µM | semanticscholar.org |
Receptor binding and activation assays are designed to characterize the interaction between a compound and its receptor target. These assays can determine a compound's affinity for the receptor and its functional effect (e.g., as an agonist or antagonist).
For furan-based ST2 inhibitors, a biochemical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) has been used to measure the inhibition of the ST2/IL-33 protein-protein interaction. nih.gov This assay quantifies the binding affinity and inhibitory potential of the compounds directly at the molecular level.
In the context of G protein-coupled receptors, such as GPR88, binding and activation are often profiled using a combination of techniques. A Gi1 BRET (Bioluminescence Resonance Energy Transfer) assay can be used to measure receptor activation in cells overexpressing the target. opnme.com The potency of an agonist is determined by its EC50 value in such assays. For instance, the GPR88 agonist BI-9508 demonstrated an EC50 of 47 nM in a Gi1 BRET assay using hGPR88-overexpressing HEK293 cells. opnme.com These functional assays are critical for confirming that a compound not only binds to the receptor but also elicits a biological response.
Investigation of Molecular Mechanisms and Specific Biological Targets
Understanding the specific molecular targets and mechanisms of action is paramount for the rational development of therapeutic agents. For analogs of 1-(furan-2-yl)-N-(2-propoxybenzyl)methanamine, research has pointed towards modulation of key signaling proteins.
Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase that is predominantly expressed in leukocytes. nih.gov It is a member of the Class IB PI3K family and plays a crucial role in signaling pathways initiated by G protein-coupled receptors (GPCRs) that respond to chemotactic ligands. nih.govnih.gov Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream signaling proteins. nih.gov
This pathway is vital for various leukocyte functions, including migration, neutrophil oxidative burst, T-cell proliferation, and mast cell degranulation. nih.gov Consequently, the kinase activity of PI3Kγ is considered a key target for the development of small-molecule inhibitors aimed at treating inflammatory and autoimmune diseases. nih.gov Pharmacological or genetic inactivation of PI3Kγ has been shown to be protective in numerous animal models of these conditions. nih.gov
G Protein-Coupled Receptor 88 (GPR88) is an orphan GPCR, meaning its endogenous ligand has not yet been identified. nih.gov It is highly expressed in the central nervous system, particularly in the GABAergic medium spiny neurons of the striatum, a brain region integral to motor control, learning, and reward behaviors. nih.govopnme.com
Functional studies have shown that GPR88 couples to Gαi/o G proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. nih.govnih.gov This signaling pathway suggests that GPR88 plays a significant role in modulating neuronal excitability. medchemexpress.com Research involving knockout mice and transcriptional profiling has implicated GPR88 in processes such as locomotion, emotional reactions, and social interactions. nih.govopnme.com As a result, GPR88 is emerging as a promising therapeutic target for neuropsychiatric disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction. nih.govnih.gov
The development of synthetic agonists for GPR88, such as BI-9508 and RTI-13951-33, has been crucial for elucidating its function. medchemexpress.comopnme.com These tool compounds allow for the pharmacological activation of the receptor, enabling detailed studies of its downstream effects in vitro and in vivo. patsnap.com For example, the agonist BI-9508 is noted for its potency and brain permeability, making it suitable for preclinical studies. opnme.com
Table 3: Potency of Synthetic GPR88 Agonists
| Compound | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| BI-9508 | Gi1 BRET Assay | EC50 | 47 nM | opnme.com |
| (1R,2R)-2-PCCA | Cell-free Assay | EC50 | 3 nM | medchemexpress.com |
| (1R,2R)-2-PCCA | Cell-based cAMP Assay | EC50 | 603 nM | medchemexpress.com |
| RTI-13951-33 | cAMP Functional Assay | EC50 | 25 nM | medchemexpress.com |
Stimulation-2 (ST2) Pathway Inhibition
No publicly available scientific literature or research data could be found that specifically investigates the inhibitory activity of this compound on the Stimulation-2 (ST2) pathway. While research exists on other furan-containing molecules as potential ST2 inhibitors, there is no specific information detailing the effects of the subject compound on this pathway. nih.gov
Histamine Receptor Interactions
An extensive search of scientific databases and literature reveals no studies conducted on the interaction of this compound with any of the histamine receptor subtypes. While some benzofuran derivatives have been investigated as histamine receptor antagonists, there is no specific data available for this furan-based compound. frontiersin.orgnih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Currently, there are no published studies or data available that assess the inhibitory effects of this compound on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Although some derivatives containing a furan moiety have been synthesized and evaluated for VEGFR-2 inhibition, the specific activity of this compound has not been reported. nih.gov
General Enzyme and Receptor Interaction Studies
No broad-based screening studies or general pharmacological profiling data for this compound are available in the public domain. Research into the general interactions of this compound with a wider range of enzymes and receptors has not been published.
Evaluation of Antimicrobial Properties
Antibacterial Spectrum Analysis
There is no specific information available in the scientific literature regarding the evaluation of the antimicrobial or antibacterial properties of this compound. The name of the compound contains "methanamine," which is structurally related to methenamine, a known urinary tract antiseptic. drugbank.comnih.gov Methenamine and its salts, such as methenamine hippurate, exert their antibacterial effect by hydrolyzing to formaldehyde in acidic urine. nih.govfda.govfda.gov This action is effective against various urinary tract pathogens. fda.govresearchgate.net However, no studies have been published that investigate whether this compound possesses a similar mechanism of action or has been tested against any bacterial strains.
Antifungal Spectrum Analysis
Furan derivatives have been recognized for their potential as antifungal agents. researchgate.netwisdomlib.org Research into this class of compounds has revealed activity against various fungal pathogens that are significant threats to human health, such as Candida albicans and Aspergillus niger. nih.gov The development of new antifungal therapies is critical, especially with the rise of drug-resistant fungal strains. nih.gov
Studies on various furan-containing molecules have demonstrated a spectrum of antifungal efficacy. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com Similarly, investigations into novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, which can be considered structural analogs, have identified compounds with moderate activity against both C. albicans and A. niger. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of essential fungal enzymes, leading to the disruption of microbial growth. nih.govnih.gov
Table 1: Antifungal Activity of Selected Furan Analogs
| Compound Class | Fungal Strain | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Phenyl(2H-tetrazol-5-yl)methanamine Derivatives | Candida albicans | MIC | 500 µg/ml | nih.gov |
| Phenyl(2H-tetrazol-5-yl)methanamine Derivatives | Aspergillus niger | MIC | 750 µg/ml | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Candida albicans | - | Good Activity at 64 µg/mL | mdpi.com |
Antiviral Potential Assessment
The furan scaffold is a key component in compounds investigated for antiviral activity. researchgate.netamazonaws.com The search for novel antiviral agents has led to the exploration of furan derivatives against various viral targets. nih.gov A significant area of research has been the development of inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov
A study focused on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives identified them as novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov Through screening and subsequent optimization, compounds with significant inhibitory potential were discovered. nih.gov For example, compound F8–S43 showed an IC50 value of 10.76 μM, while further modifications led to even more potent inhibitors like F8–B6 and F8–B22, with IC50 values of 1.57 μM and 1.55 μM, respectively. nih.gov These findings underscore the potential of the furan nucleus as a foundational structure for the development of broad-spectrum antiviral drugs. nih.gov
Table 2: Antiviral Activity of Furan Analogs Against SARS-CoV-2 Mpro
| Compound | Target | Activity Measure | Result | Reference |
|---|---|---|---|---|
| F8–S43 | SARS-CoV-2 Mpro | IC50 | 10.76 µM | nih.gov |
| F8–B6 | SARS-CoV-2 Mpro | IC50 | 1.57 µM | nih.gov |
| F8–B22 | SARS-CoV-2 Mpro | IC50 | 1.55 µM | nih.gov |
Anti-inflammatory and Immunomodulatory Activity
Furan derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models. nih.govresearchgate.net These compounds can exert regulatory effects on cellular activities by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govresearchgate.net
Natural derivatives of benzofuran, a class of compounds containing a furan ring fused to a benzene (B151609) ring, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov For example, ailanthoidol was identified as a potent anti-inflammatory agent, capable of inhibiting NO production at a concentration of 10 µM. nih.gov Further studies on other analogs have shown the ability to suppress pro-inflammatory cytokines such as TNF-α while increasing anti-inflammatory cytokines like TGF-β1, indicating a sophisticated immunomodulatory mechanism. nih.gov Some furan-based compounds have also been investigated as inhibitors of ST2, a protein involved in pro-inflammatory immune responses, offering a therapeutic approach for conditions like graft-versus-host disease. nih.gov
Central Nervous System (CNS) Modulatory Effects
Analogs containing the furan moiety have shown potential for modulating the central nervous system. researchgate.net Research has explored their utility in models of cognitive impairment and schizophrenia. nih.govnih.gov
One notable derivative, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a potential cognitive enhancer. nih.govnih.gov F2MPA acts as a partially reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov In preclinical studies, F2MPA enhanced synaptic transmission and long-term potentiation in the hippocampus of rats, suggesting its potential as a therapeutic agent for cognitive improvement in conditions like Alzheimer's disease. nih.govnih.gov
Another line of research has focused on 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). nih.gov This compound has been shown to reverse cognitive and social deficits in a rat model of schizophrenia, highlighting the potential of furan derivatives in psychiatric drug development. nih.gov Furthermore, furan-derived lipid nanoparticles have been designed to deliver mRNA to the central nervous system, bypassing the blood-brain barrier via the lymphatic pathway, which opens new avenues for CNS therapies. nih.gov
Antineoplastic and Cytotoxic Activity in Cancer Cell Lines
The furan core is a prominent feature in many compounds developed for their anticancer properties. amazonaws.comeurekaselect.com Furan derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including cervical (HeLa), colorectal (SW620), breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. eurekaselect.comnih.govresearchgate.netd-nb.info
The mechanisms underlying their antineoplastic activity are diverse. Some furan-based derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. nih.gov For instance, certain pyridine carbohydrazide and N-phenyl triazinone furan derivatives exhibited potent anticancer activity against the MCF-7 breast cancer cell line, with IC50 values as low as 4.06 µM and 2.96 µM, respectively. nih.gov These compounds were found to induce apoptosis by increasing the levels of p53 and Bax while decreasing Bcl-2 levels. nih.gov Other proposed mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. nih.gov Chalcone derivatives incorporating a furan-pyrazolyl structure have also shown promising anticancer activity, with some compounds being most effective against lung carcinoma (A549) cells. d-nb.info
Table 3: Cytotoxic Activity of Furan Analogs in Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Pyridine carbohydrazide furan derivative (4) | Breast (MCF-7) | IC50 | 4.06 µM | nih.gov |
| N-phenyl triazinone furan derivative (7) | Breast (MCF-7) | IC50 | 2.96 µM | nih.gov |
| Furan derivative (1) | Cervical (HeLa) | IC50 | < 8.79 µM | eurekaselect.com |
| Furan derivative (24) | Cervical (HeLa) | IC50 | < 8.79 µM | eurekaselect.com |
| Furan derivative (24) | Colorectal (SW620) | IC50 | Moderate to Potent | eurekaselect.com |
| Furan-furopyrimidine derivative (7b) | Lung (A549) | IC50 | 6.66 µM | lincoln.ac.uk |
| Furan-furopyrimidine derivative (7b) | Colon (HT-29) | IC50 | 8.51 µM | lincoln.ac.uk |
| Furan-pyrazolyl chalcone (7g) | Lung (A549) | IC50 | 27.7 µg/ml | d-nb.info |
Future Perspectives and Preclinical Therapeutic Development of 1 Furan 2 Yl N 2 Propoxybenzyl Methanamine Analogs
Translational Research from Preclinical Findings
Translational research acts as a critical bridge between basic scientific discoveries and their practical application in medicine. For analogs of 1-(furan-2-yl)-N-(2-propoxybenzyl)methanamine, this process involves taking promising preclinical data and advancing it toward human health applications. A significant area of interest for these compounds has been their potential as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders.
Preclinical studies have demonstrated that specific (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, which are analogs of the primary compound, exhibit potent inhibitory activity against SIRT2. For instance, in vitro assays have identified analogs with significant efficacy, laying the groundwork for further investigation. The translation of these findings involves several key steps:
In Vivo Model Validation: Promising in vitro results must be replicated in animal models of disease. For furan-based SIRT2 inhibitors, this would involve testing their efficacy in rodent models of specific cancers or neurodegenerative conditions.
Pharmacokinetic and Pharmacodynamic Profiling: Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. The furan (B31954) ring, being a nonpolar aromatic system with the potential for hydrogen bonding, can improve the pharmacokinetic profiles of lead molecules. Studies focus on optimizing these properties to ensure the compound reaches its target in effective concentrations.
Biomarker Identification: Identifying biomarkers is essential to monitor the drug's effect and predict patient response. For SIRT2 inhibitors, this could involve measuring the acetylation levels of its target proteins.
While the direct translational data for this compound itself is not extensively documented, the broader class of furan derivatives serves as a valuable proxy for its potential trajectory.
Identification of Novel Therapeutic Avenues and Targets
The structural versatility of the furan ring allows for the exploration of a wide range of biological targets. Beyond SIRT2, research into furan-based compounds has revealed potential applications in various therapeutic areas. The identification of new targets and disease indications is a continuous process in the development of these analogs.
Furan derivatives have shown a broad spectrum of pharmacological activities, including:
Antibacterial and antifungal properties
Antiviral activity
Anti-inflammatory effects
Anticancer properties
The process of identifying novel therapeutic avenues often involves:
Phenotypic Screening: Testing compounds in cell-based or organism-based models of disease without a preconceived target can reveal unexpected therapeutic effects.
Target Deconvolution: Once a phenotypic effect is observed, various chemical biology techniques are employed to identify the specific molecular target responsible for the compound's activity.
Computational Approaches: In silico methods, such as molecular docking and virtual screening, can predict potential interactions between furan analogs and a vast library of biological targets, thereby identifying new therapeutic opportunities.
For instance, furan-conjugated tripeptides have been identified as highly potent and selective anticancer compounds against human cervical cancer cells, acting through a membranolytic effect. This highlights how modifying the core furan structure can lead to the discovery of novel therapeutic mechanisms.
Below is a table summarizing some of the identified therapeutic targets for furan-based compounds:
| Therapeutic Target | Disease Area | Example of Furan-Based Compound |
| Sirtuin 2 (SIRT2) | Cancer, Neurodegeneration | (5-phenylfuran-2-yl)methanamine derivatives |
| P-glycoprotein (P-gp) | Multidrug Resistance in Cancer | 2,5-disubstituted furan derivatives |
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives |
| Tubulin | Cancer | Furan-2-carboxamide derivatives |
Integration of Chemical Biology and High-Throughput Screening
The synergy between chemical biology and high-throughput screening (HTS) has revolutionized the drug discovery process, enabling the rapid evaluation of large compound libraries to identify promising new drug candidates. This approach is particularly valuable for exploring the therapeutic potential of diverse chemical scaffolds like the furan ring.
High-Throughput Screening (HTS) allows for the automated testing of hundreds of thousands of compounds against a specific biological target or in a phenotypic assay. This technology accelerates the initial stages of drug discovery by quickly identifying "hits" from large and diverse chemical libraries. For furan-based compounds, HTS campaigns can be designed to:
Identify inhibitors or activators of specific enzymes.
Discover compounds that disrupt protein-protein interactions.
Find molecules that modulate the function of ion channels or receptors.
Screen for compounds with desired phenotypic effects, such as inhibiting cancer cell growth or preventing viral replication.
Chemical biology provides the tools and techniques to dissect the mechanism of action of the hits identified through HTS. These tools include:
Chemical Probes: These are small molecules designed to interact with a specific protein target, allowing for the study of its function in a cellular context.
Affinity Chromatography and Mass Spectrometry: These techniques are used to identify the direct binding partners of a bioactive compound, thus revealing its molecular target.
"Omics" Technologies: Genomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by a compound, offering insights into its mechanism of action and potential off-target effects.
A notable example is the identification of 2,5-disubstituted furan derivatives that overcome P-glycoprotein mediated multidrug resistance in cancer cells, discovered through screening and structure-activity relationship studies.
Interdisciplinary Approaches in Furan-Based Drug Discovery and Development
The journey of a furan-based compound from a laboratory curiosity to a potential therapeutic agent is a complex endeavor that necessitates a highly interdisciplinary approach. The successful development of analogs of this compound relies on the seamless collaboration of experts from various scientific fields.
This interdisciplinary workflow typically involves:
Medicinal Chemistry: Chemists design and synthesize novel furan analogs with improved potency, selectivity, and pharmacokinetic properties.
Computational Chemistry: Computational scientists use molecular modeling and simulations to predict the binding of furan derivatives to their targets and to guide the design of new compounds.
Molecular and Cell Biology: Biologists develop and perform the assays used in HTS and conduct detailed studies to elucidate the biological mechanisms of action.
Pharmacology: Pharmacologists evaluate the effects of the compounds in animal models of disease, assessing their efficacy and potential for toxicity.
Structural Biology: Experts in this field determine the three-dimensional structures of furan analogs bound to their protein targets, providing critical insights for structure-based drug design.
The development of furan-based drugs is a testament to the power of integrating diverse scientific disciplines. By combining expertise in chemistry, biology, and computational sciences, researchers can accelerate the discovery and development of novel therapeutics with the potential to address a wide range of unmet medical needs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(furan-2-yl)-N-(2-propoxybenzyl)methanamine, and how are intermediates optimized?
- Methodology : Synthesis typically involves multi-step pathways. For analogous compounds, thiosemicarbazones are first prepared by reacting aromatic aldehydes with thiosemicarbazide. Oxidative cyclization with FeCl₃ in citric acid generates 1,3,4-thiadiazole intermediates. Subsequent nucleophilic addition of furfural derivatives (e.g., 2-propoxybenzylamine) in concentrated H₂SO₄/DMF media forms the methanimine linkage. Optimization includes adjusting reaction temperatures, solvent systems, and catalyst concentrations to enhance yields .
Q. How is structural characterization performed for this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., azomethine C=N stretch at ~1618 cm⁻¹, C-S-C at ~721 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., singlet at δ 8.55 ppm for N=CH, aromatic protons at δ 7.0–7.9 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300 for C₁₃H₈N₄O₃S derivatives) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. What computational strategies predict the anti-tubercular activity of this compound?
- Methodology :
- PASS Program : Predicts biological activity spectra using structure-activity relationships (SAR). A Pa score >0.7 indicates high anti-tubercular potential .
- Molecular Docking : Energy-minimized structures are docked into enoyl-ACP reductase (PDB: 2H7M). Key interactions (e.g., hydrogen bonds with Tyr158, hydrophobic contacts with Met103) correlate with inhibitory activity .
Q. How do substituents on the phenyl ring influence biological efficacy?
- Methodology : Substituent effects are analyzed via:
- In vitro MIC assays : Electron-withdrawing groups (e.g., nitro at the 3-position) enhance activity (MIC: 3.1 µg/mL for M. tuberculosis H37Rv) .
- QSAR modeling : Quantifies contributions of lipophilicity, steric bulk, and electronic parameters to activity .
Q. What experimental models evaluate anti-mycobacterial activity?
- Methodology :
- Microplate Alamar Blue Assay (MABA) : Compounds are tested against M. tuberculosis H37Rv in Middlebrook 7H9 broth. Inhibition is quantified by colorimetric shift (blue → pink), with MIC defined as the lowest concentration preventing growth .
Data Contradictions and Resolutions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 50–96% for similar imine formations) are attributed to solvent purity, reaction time, and catalyst batch .
- Docking Score Interpretation : While PASS predicts activity, low Pa scores (0.5–0.7) may still show efficacy in vitro, highlighting the need for empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
